4-{[(E)-(1-ethyl-1H-pyrazol-4-yl)methylidene]amino}-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-{[(E)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that features a unique combination of pyrazole and triazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(E)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves the condensation of 1-ethyl-1H-pyrazole-4-carbaldehyde with 4-amino-4H-1,2,4-triazole-3-thiol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the condensation reaction.
Industrial Production Methods
For industrial-scale production, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
4-{[(E)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products
Oxidation: Corresponding sulfoxides or sulfones.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Alkylated derivatives of the original compound.
Scientific Research Applications
4-{[(E)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 4-{[(E)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-Aminoantipyrine: Known for its anti-inflammatory and analgesic properties.
2,2’-Bipyridyl: Commonly used as a ligand in coordination chemistry.
Uniqueness
4-{[(E)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is unique due to its combined pyrazole and triazole structure, which imparts distinct chemical and biological properties. This dual-ring system enhances its potential for diverse applications compared to simpler analogues.
Properties
Molecular Formula |
C8H10N6S |
---|---|
Molecular Weight |
222.27 g/mol |
IUPAC Name |
4-[(E)-(1-ethylpyrazol-4-yl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C8H10N6S/c1-2-13-5-7(3-10-13)4-11-14-6-9-12-8(14)15/h3-6H,2H2,1H3,(H,12,15)/b11-4+ |
InChI Key |
NCSYMRAWFFVBOB-NYYWCZLTSA-N |
Isomeric SMILES |
CCN1C=C(C=N1)/C=N/N2C=NNC2=S |
Canonical SMILES |
CCN1C=C(C=N1)C=NN2C=NNC2=S |
Origin of Product |
United States |
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